molecular formula C26H37NO7S B10819209 Glycopyrronium Tosylate CAS No. 1883451-12-4

Glycopyrronium Tosylate

Cat. No.: B10819209
CAS No.: 1883451-12-4
M. Wt: 507.6 g/mol
InChI Key: UOWOLENSDISMPG-FFUVTKDNSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Glycopyrronium Tosylate can be synthesized through several methods. One common method involves the conversion of Glycopyrrolate bromide into this compound. This process typically involves reacting Glycopyrrolate bromide with a metal salt, preferably a silver salt, and then lyophilizing the material to obtain Glycopyrronium as a glassy solid . Another method involves contacting Glycopyrrolate base with methyl tosylate to produce this compound .

Industrial Production Methods: Industrial production of this compound focuses on cost-effectiveness, environmental friendliness, and scalability. One such method involves preparing a sodium salt of p-toluenesulfonic acid by reacting p-toluenesulfonic acid with sodium methoxide in a nonpolar organic solvent. This sodium salt is then reacted with Glycopyrrolate bromide in the presence of water to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Glycopyrronium Tosylate primarily undergoes substitution reactions due to its quaternary ammonium structure. It does not typically undergo oxidation or reduction reactions under normal conditions.

Common Reagents and Conditions: The synthesis of this compound involves reagents such as Glycopyrrolate bromide, silver salts, and methyl tosylate. The reactions are typically carried out in nonpolar organic solvents and may require lyophilization for purification .

Major Products: The primary product of these reactions is this compound itself. By-products may include unreacted starting materials and minor impurities that are removed during purification .

Properties

CAS No.

1883451-12-4

Molecular Formula

C26H37NO7S

Molecular Weight

507.6 g/mol

IUPAC Name

[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;4-methylbenzenesulfonate;hydrate

InChI

InChI=1S/C19H28NO3.C7H8O3S.H2O/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;1-6-2-4-7(5-3-6)11(8,9)10;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;2-5H,1H3,(H,8,9,10);1H2/q+1;;/p-1/t17-,19-;;/m0../s1

InChI Key

UOWOLENSDISMPG-FFUVTKDNSA-M

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.O

Origin of Product

United States

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